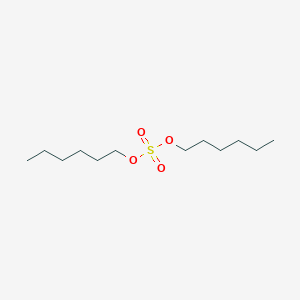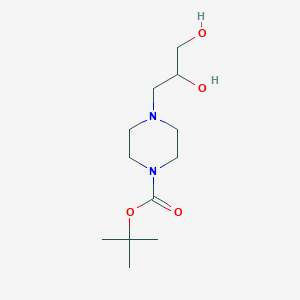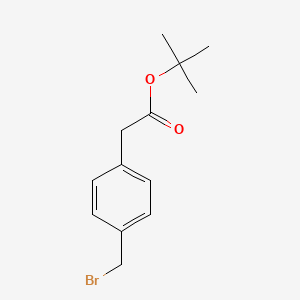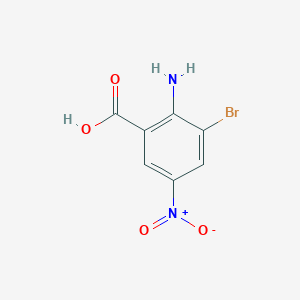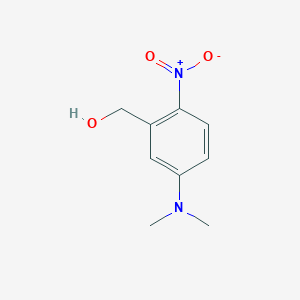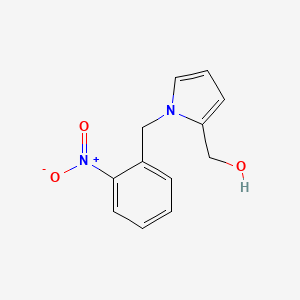![molecular formula C11H13NO4 B3283817 2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid CAS No. 77357-58-5](/img/structure/B3283817.png)
2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid
Vue d'ensemble
Description
“2-[(Methoxycarbonyl)amino]-3-phenylpropanoic acid” is an organic compound with the CAS Number: 77357-58-5 . It has a molecular weight of 223.23 . The IUPAC name for this compound is N-(methoxycarbonyl)phenylalanine . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 223.23 .Applications De Recherche Scientifique
Catalytic Applications
Highly Selective Formation of Unsaturated Esters : The methoxycarbonylation of phenylethyne catalyzed by palladium complexes has been studied. This process results in the formation of methyl cinnamate with high activity and regioselectivity, indicating potential applications in catalysis and chemical synthesis (Magro et al., 2010).
Synthesis of Amino Acids
Asymmetric Syntheses of β-Hydroxy-α-Amino Acids : Research has shown that 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid can be prepared from α-hydroxy-β-amino esters via aziridines. This process is significant for the asymmetric synthesis of amino acids (Davies et al., 2013).
Structural Investigations
X-ray Crystallography and Spectroscopy : The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid has been characterized using X-ray crystallography and spectroscopic methods. These studies provide insights into the molecular structure and interactions of related compounds (Venkatesan et al., 2016).
Optical Resolution and Stereochemistry
Preparation of Optically Active threo-2-Amino-3-hydroxy-3-phenylpropanoic Acid : Optical resolution techniques have been developed to obtain optically active forms of this compound, which is crucial for the synthesis of stereochemically defined amino acids (Shiraiwa et al., 2003).
Nonlinear Optical (NLO) Activity
Investigation of NLO Activity : The nonlinear optical activity of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid has been investigated, revealing potential applications in optoelectronics (Venkatesan et al., 2016).
Unnatural Amino Acid Applications
Mimicking Tripeptide β-Strand : An unnatural amino acid has been developed to mimic the hydrogen-bonding functionality of a tripeptide β-strand, which can be incorporated into peptides and forms β-sheetlike hydrogen-bonded dimers. This research opens up possibilities for designing new peptides with specific structural properties (Nowick et al., 2000).
Nutraceutical Applications
Therapeutic and Nutraceutical Uses of p-Methoxycinnamic Acid : p-Methoxycinnamic acid, a related compound, has shown a wide range of biologically useful properties, including antidiabetic, anticancer, antimicrobial, and neuroprotective activities. This highlights its potential as a nutraceutical agent in functional foods (Płowuszyńska & Gliszczyńska, 2021).
Green Chemistry
Ecological Base-Conditioned Preparation of Dipeptides : The coupling reactions of 3-phenylpropanoic acid with unprotected α-amino acids have been conducted under basic conditions through an ecological green synthetic method. This research contributes to the development of environmentally friendly chemical processes (Ezawa et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(methoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)12-9(10(13)14)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGICDLYPUUZBIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




